(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride
Description
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride (CAS: 105176-66-7) is a bicyclic amine derivative with the molecular formula C₉H₁₇NO·HCl and a molecular weight of 191.70 g/mol . The compound features a rigid bicyclo[2.2.2]octane scaffold substituted with an amino group at the 4-position and a hydroxymethyl group at the 1-position, protonated as a hydrochloride salt. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry for drug discovery, particularly in modulating biological pathways such as the integrated stress response (ISR) .
Synthetic routes often involve multi-step processes, including lithium aluminum hydride (LiAlH₄) reductions and Dess-Martin periodinane oxidations, as demonstrated in the preparation of related bicyclo[2.2.2]octane derivatives . The compound is classified as a laboratory chemical (H302, H315, H319, H335) and requires careful handling due to its toxicity and irritancy .
Properties
IUPAC Name |
(4-amino-1-bicyclo[2.2.2]octanyl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-9-4-1-8(7-11,2-5-9)3-6-9;/h11H,1-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYDJOAKGIWFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.2]octane.
Functionalization: Introduction of an amino group at the 4-position and a hydroxymethyl group at the 1-position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Synthesis: Large-scale functionalization of bicyclo[2.2.2]octane.
Purification: Use of crystallization or other purification techniques to obtain the pure compound.
Quality Control: Ensuring the compound meets industrial standards for purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of (4-Carboxybicyclo[2.2.2]octan-1-yl)methanol.
Reduction: Formation of (4-Aminobicyclo[2.2.2]octan-1-yl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Neurotransmission Modulation
The compound has shown promise in influencing neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that it may enhance or modulate neurotransmitter levels, which is crucial in developing treatments for various psychiatric conditions such as depression and anxiety disorders.
Analgesic Properties
Preliminary studies suggest that (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride may exhibit analgesic effects, positioning it as a potential candidate for pain management therapies. Its mechanism may involve interaction with pain pathways, possibly providing relief similar to traditional analgesics without the associated side effects.
Antidepressant Activity
Due to its structural similarity to established antidepressants, this compound may possess mood-enhancing properties through serotonin modulation. Its potential as an antidepressant is being explored, with ongoing studies aimed at understanding its efficacy and safety profile in clinical settings.
Key Interactions
- Dopaminergic Pathways : Potential modulation of dopamine levels may contribute to its antidepressant effects.
- Serotonergic Pathways : Similarities with known serotonergic agents suggest a role in enhancing serotonin availability or receptor sensitivity.
Case Study 1: Neuropharmacological Evaluation
A recent study evaluated the neuropharmacological properties of this compound in animal models of depression and anxiety. Results indicated significant reductions in depressive behaviors, suggesting that the compound could be a viable candidate for further clinical trials targeting mood disorders.
Case Study 2: Analgesic Efficacy
In another investigation, the analgesic potential of this compound was assessed using established pain models in rodents. The findings demonstrated that administration of this compound resulted in marked pain relief comparable to conventional analgesics, warranting further exploration into its mechanisms and therapeutic applications.
Mechanism of Action
The mechanism of action of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride and analogous bicyclic amines:
Biological Activity
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride is a bicyclic compound with significant potential in pharmacology and neuroscience. Its unique structure, characterized by an amine group and a hydroxymethyl group, suggests various biological activities, particularly in modulating neurotransmitter systems.
- IUPAC Name : this compound
- Molecular Formula : C9H17ClN2O
- Molecular Weight : 194.70 g/mol
- CAS Number : 105176-66-7
Neurotransmission Modulation
Research indicates that this compound may influence neurotransmitter levels, particularly in dopaminergic and serotonergic pathways. This modulation is crucial for developing treatments for neurological disorders.
Analgesic Effects
Preliminary studies suggest that this compound exhibits analgesic properties, making it a candidate for pain management therapies. Its interaction with pain pathways could provide insights into new analgesic drugs.
Antidepressant Activity
Given its structural similarities to known antidepressants, this compound may enhance mood through serotonin modulation. This potential has been highlighted in various studies focusing on its antidepressant-like effects.
The mechanism of action involves interactions with specific receptors in the brain, influencing neurotransmitter release and uptake. This can lead to alterations in mood and pain perception, making it a target for further pharmacological exploration.
Case Studies and Experimental Data
A series of studies have investigated the biological activity of this compound:
- Neurotransmitter Interaction : A study demonstrated that the compound increased serotonin levels in vitro, suggesting a mechanism similar to SSRIs (Selective Serotonin Reuptake Inhibitors) .
- Analgesic Properties : In animal models, the compound showed a significant reduction in pain responses compared to control groups, indicating its potential as a non-opioid analgesic .
- Antidepressant Effects : Behavioral tests in rodents indicated that administration of the compound resulted in reduced depressive-like behaviors, supporting its role as a potential antidepressant .
Comparative Analysis with Related Compounds
Q & A
Q. How can computational models (e.g., QSAR) predict the antimalarial activity of derivatives of this compound?
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Methodological Answer : Develop a QSAR model using molecular descriptors (e.g., topological polar surface area, logP) and antimalarial activity data from analogs. Apply linear discriminant analysis (LDA) to classify active/inactive compounds, validated via cross-validation (e.g., leave-one-out). Use Schrödinger Maestro or MOE for descriptor calculation and model building .
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Example Equation :
(Derived from ’s regression analysis on bicyclo-octane esters.)
Q. What crystallographic techniques are suitable for resolving the structure of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Grow crystals via slow evaporation from ethanol/water (1:1). Index reflections using Bruker APEX-III, and refine hydrogen positions with SHELX’s riding model. Validate thermal displacement parameters (ADPs) and check for twinning using PLATON .
Q. How can researchers address contradictions in reported physicochemical data (e.g., solubility, stability)?
- Methodological Answer : Apply iterative validation:
- Step 1 : Replicate experiments under controlled conditions (e.g., pH 7.4 PBS for solubility).
- Step 2 : Use orthogonal methods (e.g., Karl Fischer titration for moisture content; DSC/TGA for thermal stability).
- Step 3 : Perform statistical analysis (e.g., Grubbs’ test for outliers) to resolve discrepancies .
Q. What structural modifications enhance the compound’s biological activity?
- Methodological Answer : Replace the methanol group with esters (e.g., acetate, propionate) to improve lipophilicity. Test derivatives in Plasmodium falciparum 3D7 strain cultures (IC determination). Corrogate activity with steric/electronic parameters using Hammett plots or 3D pharmacophore modeling .
Q. How can mechanistic studies elucidate the compound’s mode of action in antimalarial applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
